molecular formula C9H8F4N2O B3840074 N-(2,2,3,3-tetrafluoropropyl)pyridine-3-carboxamide

N-(2,2,3,3-tetrafluoropropyl)pyridine-3-carboxamide

Cat. No.: B3840074
M. Wt: 236.17 g/mol
InChI Key: RPCBLPLBPUMYKF-UHFFFAOYSA-N
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Description

“N-(2,2,3,3-tetrafluoropropyl)nicotinamide” is a derivative of nicotinamide, which is a form of vitamin B3 found in food and used as a dietary supplement. The “2,2,3,3-tetrafluoropropyl” part suggests that it has a propyl (three-carbon) group with four fluorine atoms attached, which could potentially alter the properties of the molecule .


Molecular Structure Analysis

The molecular structure of “N-(2,2,3,3-tetrafluoropropyl)nicotinamide” would be based on the structure of nicotinamide, with the addition of the 2,2,3,3-tetrafluoropropyl group. This could potentially affect the molecule’s shape, polarity, and other physical and chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(2,2,3,3-tetrafluoropropyl)nicotinamide” would depend on its exact molecular structure. The presence of the fluorine atoms could make the molecule more electronegative and potentially more stable .

Mechanism of Action

The mechanism of action of “N-(2,2,3,3-tetrafluoropropyl)nicotinamide” is not clear without specific studies. If it behaves similarly to nicotinamide, it could potentially play a role in a variety of biological processes, including energy metabolism and DNA repair .

Future Directions

Future research on “N-(2,2,3,3-tetrafluoropropyl)nicotinamide” could involve more detailed studies on its synthesis, properties, and potential uses. It could also be interesting to investigate its behavior in biological systems and its potential applications in medicine or other fields .

Properties

IUPAC Name

N-(2,2,3,3-tetrafluoropropyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4N2O/c10-8(11)9(12,13)5-15-7(16)6-2-1-3-14-4-6/h1-4,8H,5H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCBLPLBPUMYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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